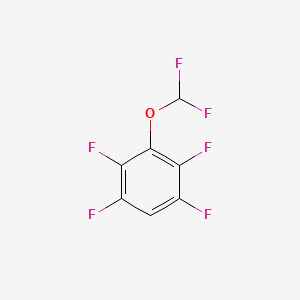

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene

Overview

Description

“3-(Difluoromethoxy)phenol” and “3-(Difluoromethoxy)aniline” are chemical compounds used in laboratory settings . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Molecular Structure Analysis

The molecular formula for “3-(Difluoromethoxy)aniline” is C7H7F2NO . The average mass is 159.133 Da and the monoisotopic mass is 169.049576 Da .

Chemical Reactions Analysis

Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethoxy)aniline” include a clear liquid form and a specific gravity of 1.29 . It also has a boiling point of 92°C and a flash point of 107°C .

Scientific Research Applications

Fluoropolymers and Material Science

Fluorinated compounds like 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene are pivotal in the synthesis and modification of fluoropolymers, which are known for their high chemical resistance, thermal stability, and unique electrical properties. These materials find applications in various industries, including aerospace, automotive, and electronics. For instance, Polytetrafluoroethylene (PTFE), a well-known fluoropolymer, exhibits exceptional properties such as chemical inertness and low friction, making it suitable for use in coatings, lubrication, and electrical insulation applications. The synthesis and characterization of PTFE and its derivatives have been extensively reviewed, highlighting the importance of understanding the relationship between synthesis conditions and material properties for developing applications ranging from medical devices to chemically resistant coatings (Puts, Crouse, & Améduri, 2019).

Environmental Implications and Degradation

The environmental persistence and degradation mechanisms of fluorinated compounds, including those similar to 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene, are of significant concern. Studies on the microbial degradation of polyfluoroalkyl chemicals in the environment reveal that these substances, due to their strong carbon-fluorine bonds, are resistant to breakdown, leading to accumulation and potential ecological and health risks. Research into biodegradation pathways, half-lives, and defluorination potential is crucial for assessing environmental impacts and developing strategies for remediation (Liu & Mejia Avendaño, 2013).

Applications in Organic Synthesis

Fluorinated compounds play a vital role in organic synthesis, serving as key intermediates and reagents for constructing complex molecules. Their unique reactivity and the ability to influence the physical and chemical properties of organic molecules make them valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. The versatility of fluorinated compounds in supramolecular chemistry, as demonstrated by their applications in nanotechnology, polymer processing, and biomedical fields, underscores the broad utility of these molecules in scientific research. The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular self-assembly and their emerging commercial applications highlight the adaptability and potential of fluorinated compounds in advanced material design (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

“3-(Difluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name |

3-(difluoromethoxy)-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O/c8-2-1-3(9)5(11)6(4(2)10)14-7(12)13/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLWJPITZPRIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

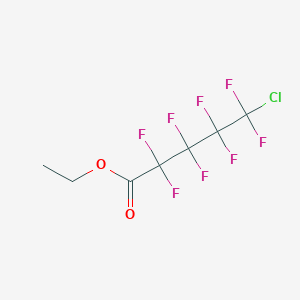

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)

![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)